molecular formula C19H19N3O5S B10983428 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide

Cat. No.: B10983428
M. Wt: 401.4 g/mol
InChI Key: DDKNKDKDEFCKHT-UHFFFAOYSA-N
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Description

2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide is a complex organic compound featuring a benzodioxole moiety, an imidazole ring, and a thiophene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the reaction of glyoxal, formaldehyde, and ammonia.

    Coupling Reactions: The benzodioxole and imidazole intermediates are then coupled using a suitable linker, often involving a nucleophilic substitution reaction.

    Introduction of the Thiophene Group: The thiophene moiety is introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the imidazole ring.

    Reduction: Reduction reactions can target the carbonyl group on the imidazole ring.

    Substitution: The benzodioxole and thiophene moieties can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives and strong bases or acids are often used to facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.

    Reduction: Reduced derivatives with hydroxyl or alkyl groups replacing carbonyl functionalities.

    Substitution: Various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural similarity to natural substrates.

    Signal Transduction: It can modulate signaling pathways by interacting with specific receptors or proteins.

Medicine

    Drug Development:

    Anticancer Activity: Preliminary studies suggest it may have anticancer properties by inducing apoptosis in cancer cells.

Industry

    Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety can interact with hydrophobic pockets, while the imidazole ring can form hydrogen bonds with active site residues. The thiophene group may enhance binding affinity through π-π interactions with aromatic residues.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(furan-2-yl)ethyl]acetamide: Similar structure but with a furan ring instead of thiophene.

    2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide: Contains a pyridine ring instead of thiophene.

Uniqueness

The presence of the thiophene group in 2-[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxy-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-N-[2-(thiophen-2-yl)ethyl]acetamide imparts unique electronic properties, potentially enhancing its binding affinity and specificity for certain biological targets compared to its analogs.

This compound’s unique combination of structural features makes it a promising candidate for further research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxoimidazolidin-4-yl]-N-(2-thiophen-2-ylethyl)acetamide

InChI

InChI=1S/C19H19N3O5S/c23-17(20-6-5-13-2-1-7-28-13)9-14-18(24)22(19(25)21-14)10-12-3-4-15-16(8-12)27-11-26-15/h1-4,7-8,14H,5-6,9-11H2,(H,20,23)(H,21,25)

InChI Key

DDKNKDKDEFCKHT-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=O)C(NC3=O)CC(=O)NCCC4=CC=CS4

Origin of Product

United States

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